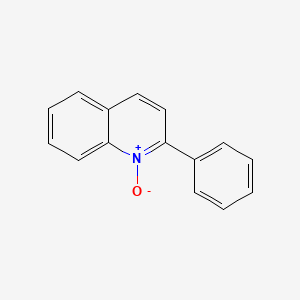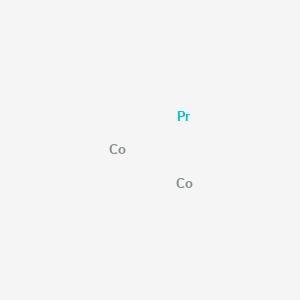
Cobalt--praseodymium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-praseodymium (2/1) is an intermetallic compound composed of cobalt and praseodymium in a 2:1 ratio. This compound is part of the broader category of rare-earth intermetallics, which are known for their unique magnetic, electrical, and catalytic properties. The combination of cobalt and praseodymium results in a material that exhibits interesting physical and chemical characteristics, making it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt-praseodymium (2/1) can be synthesized using several methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, cobalt and praseodymium powders are mixed in the desired stoichiometric ratio and subjected to high temperatures (around 800-1000°C) in an inert atmosphere to facilitate the formation of the intermetallic compound . The reaction is often monitored using techniques such as differential thermal analysis (DTA) and thermogravimetry (TG) to ensure complete formation of the desired phase .
Industrial Production Methods
On an industrial scale, the production of cobalt-praseodymium (2/1) may involve more advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The molten mixture is typically cast into molds and then subjected to annealing processes to achieve the desired microstructure and properties.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt-praseodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic configurations and reactivity of both cobalt and praseodymium.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides such as praseodymium oxide and cobalt oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of praseodymium or cobalt atoms with other metals, altering the properties of the compound.
Major Products Formed
The major products formed from these reactions include various oxides, such as praseodymium oxide (PrO2) and cobalt oxide (CoO), as well as mixed oxides and other intermetallic compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Cobalt-praseodymium (2/1) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical imaging techniques.
Mecanismo De Acción
The mechanism by which cobalt-praseodymium (2/1) exerts its effects is largely dependent on its electronic structure and the interactions between cobalt and praseodymium atoms. The compound’s magnetic properties arise from the unpaired electrons in the d-orbitals of cobalt and the f-orbitals of praseodymium. These interactions result in strong magnetic coupling, which is exploited in various applications such as magnetic sensors and data storage devices .
Comparación Con Compuestos Similares
Cobalt-praseodymium (2/1) can be compared with other similar intermetallic compounds, such as:
Cobalt-neodymium (2/1): Similar in structure but with different magnetic and catalytic properties due to the presence of neodymium instead of praseodymium.
Cobalt-samarium (2/1): Known for its high magnetic strength and stability, often used in permanent magnets.
Cobalt-yttrium (2/1): Exhibits unique electronic properties and is used in various electronic and catalytic applications.
The uniqueness of cobalt-praseodymium (2/1) lies in its combination of magnetic, electrical, and catalytic properties, which are tailored by the specific interactions between cobalt and praseodymium atoms.
Propiedades
Número CAS |
12017-40-2 |
|---|---|
Fórmula molecular |
Co2Pr |
Peso molecular |
258.77405 g/mol |
Nombre IUPAC |
cobalt;praseodymium |
InChI |
InChI=1S/2Co.Pr |
Clave InChI |
JIXVWLTWRARFDA-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


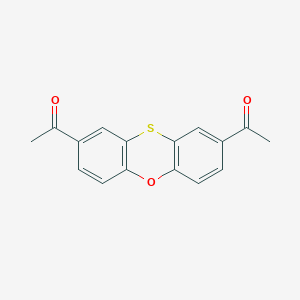
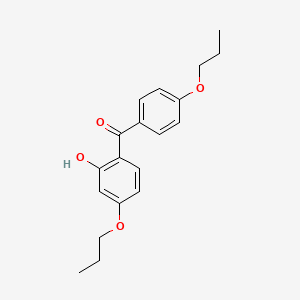

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
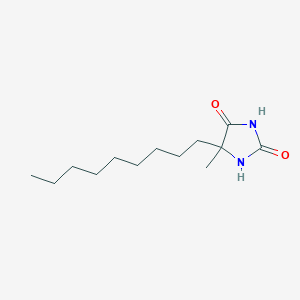
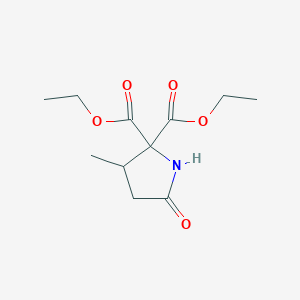
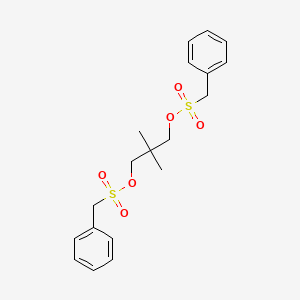
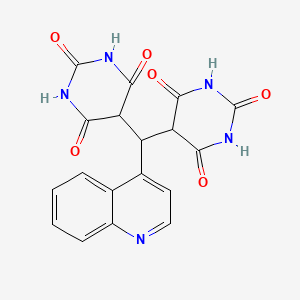

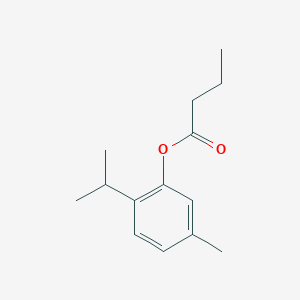
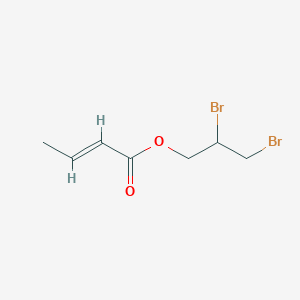
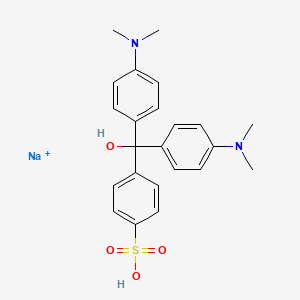
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
